

Efficacy of different catalysts in the formylation of indoles

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Compound of Interest

Compound Name:	5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
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A Comparative Guide to the Catalytic Formylation of Indoles

The formylation of indoles is a cornerstone of synthetic organic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products. While classic methods such as the Vilsmeier-Haack and Reimer-Tiemann reactions have long been employed, their often harsh conditions and use of stoichiometric, hazardous reagents have spurred the development of more efficient and sustainable catalytic alternatives. This guide provides a comparative overview of modern catalytic systems for indole formylation, including photocatalytic, Lewis acidic, and transition-metal-based approaches, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficacy of various catalytic systems for the C-3 formylation of indoles is summarized below. The data highlights the diversity of accessible methods, from visible-light-driven reactions at room temperature to rapid, solvent-free Lewis acid catalysis.

Catalyst System	Indole Substrate	Formylating Agent	Reaction Conditions	Yield (%)	Reference
Photocatalysis					
S					
Eosin Y (photocatalyst)	Indole	Tetramethylhydrazinediamine (TMEDA)	10 mol% Eosin Y, 4 equiv. KI, MeCN:H ₂ O (5:1), Blue LED, rt, air	85	[1][2]
5-Methoxyindole	TMEDA		10 mol% Eosin Y, 4 equiv. KI, MeCN:H ₂ O (5:1), Blue LED, rt, air	82	[1][2]
5-Chloroindole	TMEDA		10 mol% Eosin Y, 4 equiv. KI, MeCN:H ₂ O (5:1), Blue LED, rt, air	78	[1][2]
Helical Carbenium Ion (photocatalyst)	Indole	2,2-Dimethoxy-N,N-dimethylethanamine	5 mol% catalyst, 4 equiv. KI, MeCN, Red LED (640 nm), rt	70	
Lewis Acid Catalysis					

BF ₃ ·OEt ₂	Indole	Trimethyl orthoformate (TMOF)	1 equiv. BF ₃ ·OEt ₂ , neat, rt, 1-5 min	82	[3][4]
2-Methylindole	TMOF		1 equiv. BF ₃ ·OEt ₂ , neat, rt, 1-5 min	98	[3]
5-Bromoindole	TMOF		1 equiv. BF ₃ ·OEt ₂ , neat, rt, 1-5 min	85	[3]
<hr/>					
Transition-Metal Catalysis					
FeCl ₃	Indole	Formaldehyd e, aq. NH ₃	2 mol% FeCl ₃ , DMF, 130 °C, air	93	[1]
N-Methylindole	Formaldehyd e, aq. NH ₃		2 mol% FeCl ₃ , DMF, 130 °C, air	88	[1]
5-Nitroindole	Formaldehyd e, aq. NH ₃		2 mol% FeCl ₃ , DMF, 130 °C, air	75	[1]
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Catalytic Vilsmeier-Haack					
3-Methyl-1-phenyl-2-phospholene-1-oxide	Indole	DMF-d ₇	15 mol% catalyst, 1.2 equiv. DEBM, 1.5 equiv. PhSiH ₃ , MeCN, rt (deuterated)	77	[5][6][7]

Indole with ester group	DMF-d ₇	15 mol% catalyst, 1.2 equiv. DEBM, 85 1.5 equiv. (deuterated) PhSiH ₃ , MeCN, rt	[6]
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Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate their implementation in a laboratory setting.

Visible-Light-Promoted Formylation using Eosin Y[1][2]

Materials:

- Indole (0.5 mmol, 1.0 equiv)
- Tetramethylethylenediamine (TMEDA) (1.0 mmol, 2.0 equiv)
- Eosin Y (0.05 mmol, 0.1 equiv)
- Potassium iodide (KI) (2.0 mmol, 4.0 equiv)
- Acetonitrile (MeCN) and Water (H₂O) in a 5:1 ratio (6 mL)

Procedure:

- To a reaction vessel, add the indole, TMEDA, Eosin Y, and KI.
- Add the MeCN:H₂O solvent mixture.
- Stir the reaction mixture at room temperature under an air atmosphere.
- Irradiate the mixture with two 12 W, 450 nm blue LED lamps.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction and extract the product with a suitable organic solvent.
- Purify the crude product by column chromatography on silica gel.

Lewis Acid-Catalyzed Formylation with $\text{BF}_3\cdot\text{OEt}_2$ [3][4]

Materials:

- Indole (1.0 mmol, 1.0 equiv)
- Trimethyl orthoformate (TMOF) (1.0 mmol, 1.0 equiv)
- Boron trifluoride diethyl etherate ($\text{BF}_3\cdot\text{OEt}_2$) (1.0 mmol, 1.0 equiv)

Procedure:

- In a reaction flask, combine the indole and TMOF under neat (solvent-free) conditions.
- Rapidly add $\text{BF}_3\cdot\text{OEt}_2$ to the mixture at room temperature.
- Stir the reaction for 1-5 minutes.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the product by column chromatography.

Iron-Catalyzed C-3 Formylation[1]

Materials:

- Indole (1.0 equiv)

- Formaldehyde (aqueous solution)
- Aqueous ammonia
- Ferric chloride (FeCl_3) (0.02 equiv)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a sealed reaction tube, add the indole, formaldehyde, aqueous ammonia, and FeCl_3 in DMF.
- Heat the reaction mixture to 130 °C under an air atmosphere.
- Maintain the temperature and stir for the required reaction time.
- After cooling to room temperature, dilute the reaction mixture with water.
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography.

Catalytic Vilsmeier-Haack Reaction[5][6][7]

Materials:

- Indole (0.5 mmol, 1.0 equiv)
- Deuterated N,N-dimethylformamide (DMF-d₇) (1.3 equiv)
- 3-Methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv)
- Diethyl bromomalonate (DEBM) (1.2 equiv)
- Phenylsilane (PhSiH_3) (1.5 equiv)

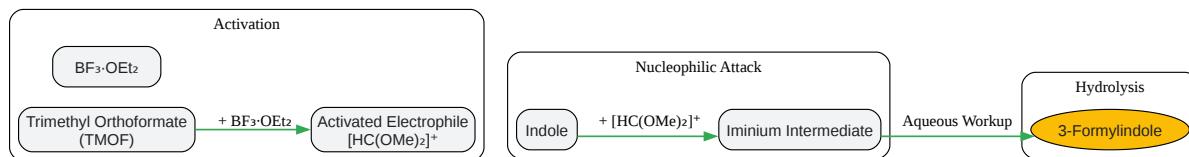
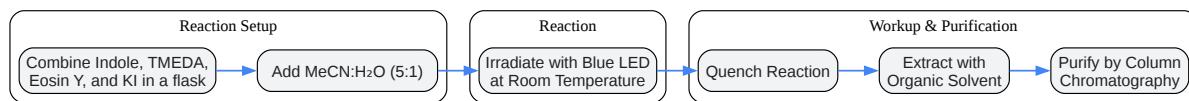
- Anhydrous acetonitrile (MeCN) (2 mL)

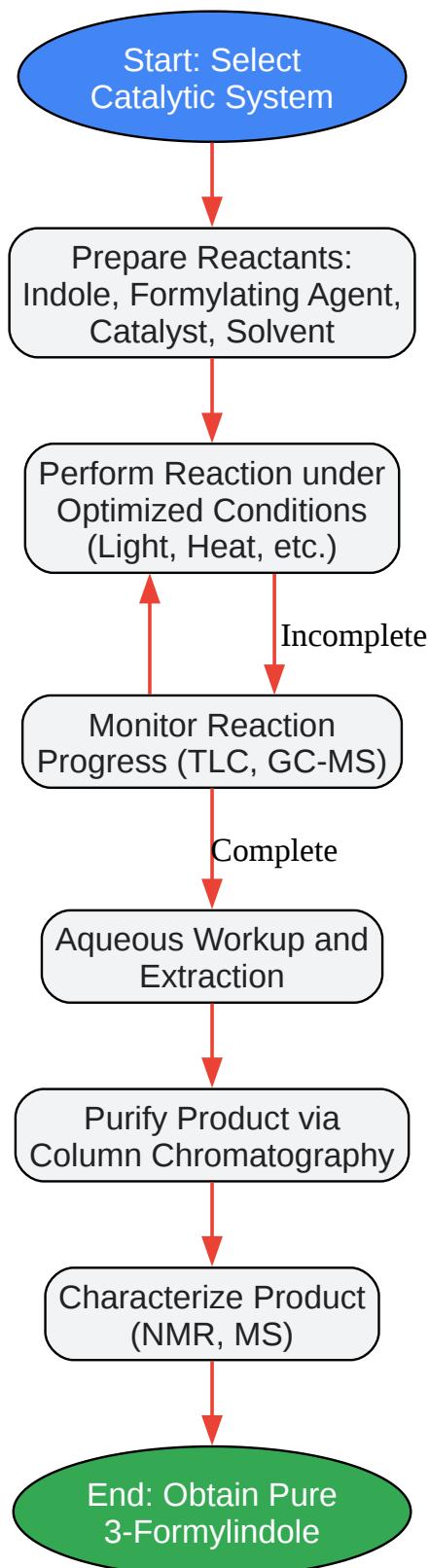
Procedure:

- In a flask under an argon atmosphere, dissolve the indole and the phospholene oxide catalyst in anhydrous MeCN.
- Sequentially add DEBM, DMF-d₇, and PhSiH₃ via syringe.
- Stir the reaction at room temperature and monitor by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product directly by flash column chromatography on silica gel.

Visualizing the Workflow and Mechanisms

To better understand the experimental processes and underlying chemical transformations, the following diagrams are provided.



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